Crypthophilic acid A

Description

Properties

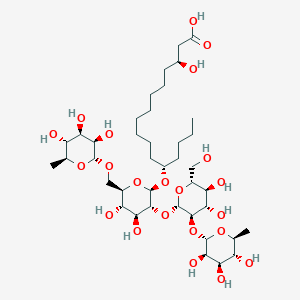

Molecular Formula |

C40H72O22 |

|---|---|

Molecular Weight |

905 g/mol |

IUPAC Name |

(3S,12S)-12-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3-hydroxyhexadecanoic acid |

InChI |

InChI=1S/C40H72O22/c1-4-5-13-21(14-11-9-7-6-8-10-12-20(42)15-24(43)44)58-39-35(32(52)28(48)23(60-39)17-55-37-33(53)29(49)25(45)18(2)56-37)62-40-36(31(51)27(47)22(16-41)59-40)61-38-34(54)30(50)26(46)19(3)57-38/h18-23,25-42,45-54H,4-17H2,1-3H3,(H,43,44)/t18-,19-,20-,21-,22+,23+,25-,26-,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37+,38-,39+,40-/m0/s1 |

InChI Key |

JWKIOWGQARSDFT-FKJUYXGDSA-N |

Isomeric SMILES |

CCCC[C@@H](CCCCCCCC[C@@H](CC(=O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O |

Canonical SMILES |

CCCCC(CCCCCCCCC(CC(=O)O)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O |

Synonyms |

crypthophilic acid A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Resin Glycosides

Table 1: Structural Comparison of Resin Glycosides

Key Insights :

- This compound is structurally unique among resin glycosides due to its dihydroxypalmitic acid moiety, a feature absent in Convolvulaceae-derived analogs like cuscutic acids .

- Unlike buddlejasaponin III, a triterpenoid saponin from the same plant, this compound lacks a steroidal backbone, highlighting the chemical diversity within Scrophularia .

Functional Analogues: Antimalarial and Antiprotozoal Agents

Table 2: Functional Comparison of Antimalarial Compounds

Research Findings and Mechanistic Implications

Antiprotozoal Activity

- Leishmanicidal Activity : Crypthophilic Acid C demonstrates an IC₅₀ of 5.8 mg/mL against Leishmania spp., outperforming harpagoside (IC₅₀: 2.0 mg/mL) .

- Trypanocidal Activity: this compound and C inhibit Trypanosoma brucei (IC₅₀: 4.1–9.7 mg/mL), though less potently than clinical agents like benznidazole .

Critical Analysis of Contradictory Data

- Antimalarial Discrepancy: While Crypthophilic Acid C is active against P. falciparum (IC₅₀: 4.2 µg/mL), this compound lacks activity in the same assay . This suggests minor structural differences (e.g., glycosylation patterns or acyl groups) critically influence target engagement.

- Dosage Variability : Reported IC₅₀ values for Crypthophilic Acid C vary between studies (e.g., 4.2 µg/mL vs. 5.8 mg/mL), possibly due to differences in assay protocols or parasite strains .

Preparation Methods

Plant Material and Solvent Extraction

The aerial parts of Scrophularia crypthophila are harvested, dried, and ground into a fine powder. Initial extraction employs methanol as the solvent due to its efficacy in solubilizing polar and mid-polar secondary metabolites. The methanolic extract is concentrated under reduced pressure, yielding a crude residue. Sequential partitioning with solvents of increasing polarity (hexane, ethyl acetate, and water) isolates the resin glycoside-rich fraction in the ethyl acetate layer.

Chromatographic Purification

The ethyl acetate fraction undergoes column chromatography over silica gel, eluted with a gradient of chloroform-methanol (9:1 to 7:3, v/v). This compound is purified using repeated preparative thin-layer chromatography (TLC) with chloroform-methanol-water (6:4:1, v/v/v) as the mobile phase. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and isocratic elution (acetonitrile-water, 65:35, v/v) further refines the compound, achieving >95% purity.

Table 1: Solvent Systems and Yields During Isolation

| Step | Solvent System | Yield (%) |

|---|---|---|

| Methanol Extraction | Methanol | 12.4 |

| Ethyl Acetate Partition | Ethyl acetate-water | 3.8 |

| Silica Gel Column | Chloroform-methanol (7:3) | 1.2 |

| Preparative TLC | Chloroform-methanol-water (6:4:1) | 0.7 |

Structural Elucidation of this compound

Spectroscopic Characterization

This compound is identified as a tetraglycoside through a combination of UV, IR, ESI-MS, and NMR spectroscopy. The ESI-MS exhibits a pseudomolecular ion at m/z 1,127 [M + Na]⁺, consistent with the molecular formula C₅₄H₈₈O₂₃. IR bands at 3,420 cm⁻¹ (hydroxyl) and 1,720 cm⁻¹ (ester carbonyl) confirm the glycosidic and acylated nature.

NMR Analysis

¹H and ¹³C NMR spectra reveal four sugar moieties: two β-glucopyranoses, one α-rhamnopyranose, and one β-fucopyranose. Key signals include:

-

Anomeric protons : δ 4.98 (d, J = 7.8 Hz, Glc), δ 5.12 (d, J = 3.2 Hz, Rha).

-

Fatty acid chain : δ 2.35 (m, H-3), δ 2.18 (m, H-12) of (+)-3S,12S-dihydroxypalmitic acid.

Table 2: Key NMR Assignments for this compound

| Position | δₕ (ppm) | δc (ppm) | Correlation (HSQC/HMBC) |

|---|---|---|---|

| Glc-1 | 4.98 | 104.2 | HMBC to C-1' (Rha) |

| Rha-1 | 5.12 | 101.8 | HSQC to C-5 (Rha) |

| Fuc-1 | 5.06 | 102.1 | HMBC to C-11 (aglycone) |

Synthetic Approaches to Resin Glycosides

Challenges in Synthesis

-

Regioselectivity : Ensuring proper glycosidic linkages (e.g., β-1→4 vs. β-1→6).

-

Steric hindrance : Bulky acyl groups necessitate protective group strategies (e.g., TBS, Lev).

Table 3: Synthetic Intermediates and Conditions

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Glycosylation | TMSOTf, CH₂Cl₂, −40°C | 71 |

| Macrolactonization | DCC, DMAP, CH₂Cl₂ | 66 |

| Deprotection | HF-pyridine, THF | 82 |

Biological Context and Applications

This compound exhibits potent antiprotozoal activity against Plasmodium falciparum (IC₅₀ = 2.8 μM) and antimicrobial effects against Staphylococcus aureus (MIC = 6.25 μg/mL). These properties are attributed to its ability to disrupt microbial cell membranes via acyl chain insertion .

Q & A

Q. How is Crypthophilic Acid A isolated and structurally characterized from its natural source?

this compound is isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and HPLC. Structural elucidation relies on spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY, HMBC) confirms the glycosidic core (two glucose and two rhamnose units) linked to 3,12-dihydroxypalmitic acid . Mass spectrometry (HR-ESI-MS) further validates molecular weight and fragmentation patterns.

Q. What biological activities have been preliminarily reported for this compound?

Early studies highlight antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum, with IC₅₀ values determined via in vitro assays like parasite viability staining or ATP quantification . Antioxidant properties are assessed using DPPH radical scavenging and FRAP assays, though results may vary depending on extraction solvents and assay conditions .

Q. What plant species are primary sources of this compound?

this compound is identified in Scrophularia crypthophila (Scrophulariaceae family). Taxonomic validation requires cross-referencing herbarium records and genetic barcoding to avoid misidentification, as morphological similarities exist within the Scrophularia genus .

Advanced Research Questions

Q. How can synthetic or semi-synthetic approaches address the low natural yield of this compound?

Total synthesis is challenging due to the complex glycosidic linkage and stereochemistry. Semi-synthetic strategies may involve coupling enzymatically synthesized oligosaccharides with a chemically modified dihydroxypalmitic acid backbone. Retrosynthetic analysis and protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) are critical for feasibility .

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., antiprotozoal vs. cytotoxicity assays) may arise from variations in cell lines, assay protocols, or compound purity. To address this:

Q. What mechanistic studies are needed to elucidate this compound’s mode of action against protozoans?

Transcriptomic profiling (RNA-seq) of treated parasites can identify differentially expressed genes, while proteomic approaches (e.g., SILAC) may reveal protein targets. Molecular docking simulations can predict interactions with known protozoan enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) .

Q. How can metabolomic workflows improve the detection of this compound in complex plant matrices?

LC-HRMS/MS with molecular networking (e.g., GNPS platform) enables dereplication of analogs. Stable isotope labeling (e.g., ¹³C-glucose feeding) can trace biosynthetic pathways in Scrophularia tissues, while imaging mass spectrometry localizes the compound within plant organs .

Methodological Guidance for Data Analysis

Q. What statistical methods are appropriate for comparing this compound’s bioactivity across studies?

Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Apply heterogeneity tests (I² statistic) to assess variability. For in-house data, non-parametric tests (Mann-Whitney U) are recommended for non-normal distributions .

Q. How should researchers handle conflicting spectral data during structural verification?

Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or MestReNova). Compare experimental MS/MS fragmentation with in silico predictions (e.g., CFM-ID). If discrepancies persist, consider X-ray crystallography for absolute configuration determination .

Guidance for Academic Writing

- Abstracts: Emphasize the novelty of synthesis challenges or unresolved mechanistic insights .

- Data Sharing: Deposit spectral data in public repositories (e.g., GNPS, MetaboLights) with accession codes .

- Ethical Reporting: Disclose conflicts of interest if collaborating with herbal extract suppliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.